Technical Documentation Center

2-Amino-7-benzyl-1H-purin-6(7H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-7-benzyl-1H-purin-6(7H)-one
  • CAS: 17495-12-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Amino-7-benzyl-1H-purin-6(7H)-one: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a substituted purine derivative of significant interest in medicinal chemistry and drug development. We will delve into its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a substituted purine derivative of significant interest in medicinal chemistry and drug development. We will delve into its core structure, regioselective synthesis, and explore its established and potential applications as a versatile scaffold in the development of novel therapeutics for a range of challenging diseases.

Introduction: The Significance of N7-Substituted Guanine Analogs

Guanine, a fundamental component of nucleic acids, presents multiple sites for chemical modification, each offering a unique avenue for altering its biological activity.[1] Alkylation at the N7 position of the purine ring, in particular, has been a fruitful strategy in medicinal chemistry.[2] This modification can profoundly influence the molecule's interaction with key biological targets, leading to a diverse range of pharmacological effects. 2-Amino-7-benzyl-1H-purin-6(7H)-one, also known as 7-benzylguanine, is a prominent member of this class of compounds. It serves as a crucial intermediate and a molecular scaffold in the synthesis of various therapeutic agents, with applications spanning antiviral, anticancer, and neurological research.[3][4]

Molecular Structure and Physicochemical Properties

2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative characterized by a benzyl group attached to the N7 position of the guanine core. This substitution has a significant impact on the molecule's electronic distribution and steric profile, which in turn dictates its biological activity.

PropertyValueSource
Chemical Formula C₁₂H₁₁N₅O[5]
Molecular Weight 241.25 g/mol [5]
CAS Number 17495-12-4[5]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in DMSO and DMFGeneral knowledge

The presence of the benzyl group introduces a lipophilic character to the otherwise polar guanine molecule, potentially enhancing its ability to cross cellular membranes. The structural arrangement of the purine core, with its hydrogen bond donors and acceptors, remains available for interactions with biological macromolecules.

Caption: Chemical structure of 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Synthesis and Characterization

The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one hinges on the regioselective alkylation of the guanine scaffold. Direct benzylation of guanine often leads to a mixture of N7 and N9 isomers, necessitating a strategic approach to favor the desired N7 substitution.

Regioselective Synthesis Protocol

A common and effective method involves the protection of the more reactive N9 position, followed by benzylation at the N7 position, and subsequent deprotection. A plausible synthetic route is outlined below, based on established methodologies for N7-alkylation of guanine derivatives.

Step 1: Acetylation of Guanine

Guanine is first acetylated to protect the exocyclic amino group and the N1 position, which also enhances its solubility in organic solvents.

  • Reactants: Guanine, Acetic Anhydride, Dimethylformamide (DMF)

  • Procedure:

    • Suspend guanine in DMF.

    • Add acetic anhydride dropwise at room temperature.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with cold water, and dry to obtain N²,⁹-diacetylguanine.

Step 2: Regioselective Benzylation

The N9-acetyl group is more labile and can be selectively removed under mild basic conditions, leaving the N²-acetyl group intact. The resulting N²-acetylguanine is then benzylated.

  • Reactants: N²,⁹-diacetylguanine, Benzyl bromide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve N²,⁹-diacetylguanine in DMF.

    • Add a mild base (e.g., K₂CO₃) to facilitate the selective removal of the N9-acetyl group.

    • Add benzyl bromide to the reaction mixture.

    • Stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The benzylation preferentially occurs at the more nucleophilic N7 position.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the product by column chromatography to isolate N²-acetyl-7-benzylguanine.

Step 3: Deprotection

The final step involves the removal of the N²-acetyl group to yield the target compound.

  • Reactants: N²-acetyl-7-benzylguanine, aqueous ammonia or a mild base.

  • Procedure:

    • Treat N²-acetyl-7-benzylguanine with aqueous ammonia or a solution of sodium methoxide in methanol.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture and collect the precipitated product by filtration.

    • Wash with water and dry to obtain 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Synthesis_Workflow Guanine Guanine Diacetylguanine N²,⁹-Diacetylguanine Guanine->Diacetylguanine Ac₂O, DMF N2_acetylguanine N²-Acetylguanine (in situ) Diacetylguanine->N2_acetylguanine Mild Base N2_acetyl_7_benzylguanine N²-Acetyl-7-benzylguanine N2_acetylguanine->N2_acetyl_7_benzylguanine Benzyl Bromide, Base Target 2-Amino-7-benzyl-1H-purin-6(7H)-one N2_acetyl_7_benzylguanine->Target Deprotection (NH₃)

Caption: Synthetic workflow for 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show characteristic signals for the purine ring protons (typically a singlet for H8), the benzyl methylene protons (a singlet integrating to 2H), and the aromatic protons of the benzyl group (multiplets in the aromatic region). The amino and imino protons will likely appear as broad singlets.

  • ¹³C NMR: The spectrum will display signals for the carbon atoms of the purine ring system and the benzyl group. The chemical shifts of the purine carbons are sensitive to the substitution pattern and can be used to confirm the N7-benzylation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 242.11.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (amino and imino groups), C=O stretching (carbonyl group), and aromatic C-H and C=C stretching vibrations.

Therapeutic Applications and Biological Activity

2-Amino-7-benzyl-1H-purin-6(7H)-one serves as a versatile scaffold for the development of a wide array of therapeutic agents. Its biological activities are primarily attributed to its ability to mimic endogenous purines and interact with various enzymes and receptors.

Antiviral Activity

N7-substituted guanine analogs have demonstrated significant potential as antiviral agents.[3] The mechanism of action often involves the inhibition of viral polymerases, enzymes crucial for the replication of the viral genome.[8] By acting as a competitive inhibitor with respect to the natural substrate (guanosine triphosphate), these analogs can terminate the growing nucleic acid chain, thereby halting viral replication. While specific IC₅₀ values for 2-Amino-7-benzyl-1H-purin-6(7H)-one against various viruses are not widely reported, related N7-substituted purines have shown activity against a range of viruses, including herpesviruses and retroviruses.[9]

Anticancer Potential

In the realm of oncology, 7-benzylguanine derivatives are being explored for their potential to enhance the efficacy of certain chemotherapeutic agents.[3][4] One of the key mechanisms involves the inhibition of O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme that removes alkyl groups from the O⁶ position of guanine.[10] By inhibiting AGT, 7-benzylguanine analogs can sensitize cancer cells to alkylating agents, a common class of chemotherapy drugs. While specific cytotoxicity data (IC₅₀ values) for 2-Amino-7-benzyl-1H-purin-6(7H)-one on various cancer cell lines are needed for a complete picture, the general principle of AGT inhibition by this class of compounds is well-established.

AGT_Inhibition AlkylatingAgent Alkylating Agent (Chemotherapy) DNA_Damage O⁶-Alkylguanine DNA Adduct AlkylatingAgent->DNA_Damage Induces AGT O⁶-Alkylguanine-DNA Alkyltransferase (AGT) DNA_Damage->AGT Substrate for Cell_Death Cancer Cell Apoptosis DNA_Damage->Cell_Death Leads to DNA_Repair DNA Repair AGT->DNA_Repair Mediates DNA_Repair->Cell_Death Prevents Benzylguanine 2-Amino-7-benzyl-1H-purin-6(7H)-one Benzylguanine->AGT Inhibits

Caption: Mechanism of chemosensitization by inhibiting AGT.

Neurological Disorders

Guanosine and its analogs have been shown to possess neuroprotective properties, making them attractive candidates for the treatment of neurological disorders.[11] The proposed mechanisms of action are multifaceted and include the modulation of glutamatergic neurotransmission, reduction of oxidative stress, and anti-inflammatory effects. 7-benzylguanine derivatives are being investigated for their potential to modulate signaling pathways involved in neurodegeneration and neuronal survival.[3] Further research is required to elucidate the specific targets and pathways affected by 2-Amino-7-benzyl-1H-purin-6(7H)-one in the central nervous system.

Future Directions and Conclusion

2-Amino-7-benzyl-1H-purin-6(7H)-one is a molecule with significant untapped potential. Its established role as a synthetic intermediate and the promising, albeit still emerging, biological activities of its derivatives underscore the importance of continued research in this area. Future studies should focus on:

  • Detailed Biological Evaluation: Comprehensive screening against a wide range of viral and cancer cell lines to determine specific IC₅₀/EC₅₀ values.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity for specific therapeutic targets.

References

  • J&K Scientific. 2-Amino-7-Benzyl-1H-Purin-6(7H)-One | 17495-12-4. Available from: [Link]

  • LookChem. Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Available from: [Link]

  • Hartley JA, Gibson NW, Kohn KW, Mattes WB. DNA sequence selectivity of guanine-N7 alkylation by three antitumor chloroethylating agents. Cancer Res. 1986 Apr;46(4 Pt 2):1943-7.
  • ChemRxiv. Identification and Evaluation of Potential SARS-CoV-2 Antiviral Agents Targeting mRNA Cap Guanine N7- Methyltransferase. 2021.
  • Dolan ME, Pegg AE, Dumenco LL, Moschel RC, Gerson SL. Comparison of the inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine and O6-methylguanine. Carcinogenesis. 1991;12(12):2305-9.
  • Gudmundsson KS, Williams JD, Drach JC, Townsend LB. Synthesis and antiviral activity of certain 7- and 9-substituted 2,6-diamino- and 2-amino-6-halo-9H-purines. J Med Chem. 2003;46(8):1449-59.
  • PubChem. 2-Amino-1H-purin-6(7H)-one sulfate. Available from: [Link]

  • Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. ACS Chem Biol. 2021;16(10):1936-1945.
  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available from: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • MDPI. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. 2021.
  • Semantic Scholar. Modulation of neurotrophic signaling pathways by polyphenols. Available from: [Link]

  • MDPI. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. 2020.
  • ResearchGate.
  • PMC. Mechanism of Action of Antiviral Drugs. 2021.
  • arXiv. Questioning the reliability of estimates of enzyme inhibitor constant: Case of competitive inhibition. 2014.
  • Frontiers.
  • Frontiers. Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • NIH. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells. 2024.
  • MDPI. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. 2023.
  • EBSCO. Mechanisms of action of antiviral drugs | Research Starters. Available from: [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. 2025.
  • ResearchGate. Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. 2025.
  • ResearchGate. IC50 values of compounds 1 and 2 against human cancer cell lines. (A)... Available from: [Link]

  • Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. 2016.
  • Structure-activity relationship of anticancer drug candidate quinones. Invest New Drugs. 2021;39(1):109-122.
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Available from: [Link]

  • PMC.
  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • SciRP.org. G894T Polymorphism (rs1799983) of the Endothelial Nitric Oxide Synthase (eNOS) Gene and Coronary Artery Disease in Cotonou (Benin). 2022.
  • PMC. Mechanism of Action of T-705 against Influenza Virus. 2005.
  • ResearchGate. 575152 PDFs | Review articles in SIGNALING PATHWAYS. Available from: [Link]

  • Two Signaling Pathways Involved in Regulating Synaptic Plasticity Suggest Novel Targets for Rapid-Acting Antidepressants.

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-7-benzyl-1H-purin-6(7H)-one: Discovery, Synthesis, and Biological Significance

Abstract This technical guide provides a comprehensive overview of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a substituted purine derivative with emerging interest in pharmaceutical research. The document delves into the hist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a substituted purine derivative with emerging interest in pharmaceutical research. The document delves into the historical context of purine analogs in drug discovery, details the probable synthetic routes for its preparation, and explores its potential mechanisms of action and therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific N7-substituted guanine analog.

Introduction: The Legacy of Purine Analogs in Medicine

The journey of purine analogs in therapeutic medicine is a rich narrative of chemical ingenuity and a deepening understanding of biological processes. Since the initial synthesis of purine by Emil Fischer in 1898, the modification of this fundamental heterocyclic scaffold has led to the development of numerous clinically significant drugs. These agents, by mimicking endogenous purines such as adenine and guanine, can competitively inhibit key enzymatic pathways or be incorporated into nucleic acids, thereby disrupting cellular processes. This principle has been the bedrock for the creation of a wide array of antimetabolites used in the treatment of cancers, viral infections, and autoimmune diseases.

The strategic placement of substituents on the purine ring system dictates the biological activity of the resulting analog. The N7 position of guanine, while less frequently substituted than the N9 position in therapeutic agents, presents a unique vector for chemical modification that can significantly influence the molecule's interaction with biological targets. The introduction of a benzyl group at this position, as seen in 2-Amino-7-benzyl-1H-purin-6(7H)-one, imparts specific physicochemical properties that can enhance cell permeability and modulate target binding. This guide will focus on the discovery, synthesis, and known biological context of this particular N7-benzylguanine derivative.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 2-Amino-7-benzyl-1H-purin-6(7H)-one is essential for its application in research and development.

PropertyValueReference
CAS Number 17495-12-4[1]
Molecular Formula C₁₂H₁₁N₅O[1]
Molecular Weight 241.25 g/mol [2]
Appearance White to Yellow Solid[2]
Storage Temperature Room temperature[2]

Synthesis and Manufacturing

The causality behind this experimental choice lies in the known reactivity of the N7 and N9 positions of the guanine imidazole ring towards alkylating agents. The reaction conditions can be tuned to favor alkylation at the desired N7 position.

Proposed Synthetic Pathway

The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one can be envisioned as a multi-step process starting from a readily available purine precursor, such as 2-amino-6-chloropurine or guanosine. A generalized workflow is depicted below.

Synthesis_Workflow cluster_protection Protection (Optional) cluster_alkylation N7-Benzylation cluster_purification Purification Guanine Guanine Protected_Guanine N2-Acetylguanine Guanine->Protected_Guanine Acetic Anhydride N7_Product 2-Amino-7-benzyl-1H- purin-6(7H)-one Protected_Guanine->N7_Product Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N7_Product Solvent DMF Solvent->N7_Product Base K2CO3 Base->N7_Product Crude_Product Crude Product N7_Product->Crude_Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography

Caption: Proposed synthetic workflow for 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for N7-alkylation of guanine derivatives and should be optimized for specific laboratory conditions.

Materials:

  • 2-Amino-6-chloropurine (or N2-acetylguanine)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The base acts as a proton scavenger.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.5 equivalents) dropwise at room temperature. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-Amino-7-benzyl-1H-purin-6(7H)-one.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

The biological activity of 2-Amino-7-benzyl-1H-purin-6(7H)-one is an area of active investigation, with patent literature suggesting its potential as a modulator of specific cellular signaling pathways.

HM74A Receptor Agonism

Patent filings have identified purinone derivatives, including the structural class of 2-Amino-7-benzyl-1H-purin-6(7H)-one, as agonists of the HM74A receptor.[1] The HM74A receptor, also known as GPR109A, is a G protein-coupled receptor that is activated by niacin and plays a role in lipid metabolism. Agonism of this receptor can lead to a decrease in free fatty acids in the plasma. The therapeutic implications of this activity could be in the management of dyslipidemia.

Association with TRPC5 Ion Channels

The same body of patent literature suggests a potential role for this compound in the treatment of conditions associated with TRPC5 (Transient Receptor Potential Cation Channel Subfamily C Member 5) ion channels.[1] TRPC5 channels are non-selective cation channels that are involved in a variety of physiological processes, including neuronal function and kidney filtration. Dysregulation of TRPC5 has been implicated in anxiety disorders and chronic kidney disease.[1] Further research is required to elucidate the precise nature of the interaction between 2-Amino-7-benzyl-1H-purin-6(7H)-one and TRPC5 channels.

Potential as a Purine Nucleoside Phosphorylase (PNP) Inhibitor Analog

Given its structural similarity to guanine and its N7-substitution, it is plausible that 2-Amino-7-benzyl-1H-purin-6(7H)-one could interact with purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, resulting in apoptosis.[6] This makes PNP an attractive target for the development of immunosuppressive and anti-leukemic agents. While direct inhibitory data for this specific compound is not yet published, the broader class of N7-substituted guanine analogs has been explored for PNP inhibition.

Signaling_Pathways cluster_receptor Potential Targets cluster_effects Potential Cellular Effects Compound 2-Amino-7-benzyl-1H- purin-6(7H)-one HM74A HM74A Receptor Compound->HM74A Agonism TRPC5 TRPC5 Ion Channel Compound->TRPC5 Modulation PNP PNP Enzyme Compound->PNP Inhibition (Hypothesized) Lipid_Metabolism Modulation of Lipid Metabolism HM74A->Lipid_Metabolism Ion_Flux Alteration of Cation Influx TRPC5->Ion_Flux T_Cell_Apoptosis Induction of T-Cell Apoptosis PNP->T_Cell_Apoptosis

Caption: Potential signaling pathways involving 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Applications and Future Directions

The available information suggests that 2-Amino-7-benzyl-1H-purin-6(7H)-one is a versatile scaffold for further drug development. Its potential applications span several therapeutic areas:

  • Metabolic Disorders: As an HM74A agonist, it could be explored for the treatment of dyslipidemia and related cardiovascular diseases.

  • Neurological and Renal Disorders: Its association with TRPC5 channels warrants investigation for its potential in treating anxiety, pain, and chronic kidney disease.

  • Oncology and Immunology: If proven to be a potent PNP inhibitor, it could be developed as an immunosuppressive agent for autoimmune diseases and organ transplantation, or as a therapeutic for T-cell malignancies.

  • Antiviral Research: As with many purine analogs, it may exhibit antiviral activity by interfering with viral nucleic acid synthesis.[7]

Future research should focus on validating the preliminary findings from patent literature through rigorous, peer-reviewed biological and pharmacological studies. Key areas for investigation include:

  • Confirmation of HM74A agonism and TRPC5 modulation with quantitative in vitro and in vivo assays.

  • Determination of its inhibitory activity (Ki or IC50 values) against human PNP.

  • Elucidation of its broader selectivity profile against other kinases and enzymes.

  • Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

Conclusion

2-Amino-7-benzyl-1H-purin-6(7H)-one represents a promising, yet underexplored, member of the N7-substituted guanine class of compounds. While its detailed discovery and history are not extensively documented in the public domain, its chemical structure and preliminary data from patent filings point towards a rich potential for therapeutic applications. This technical guide has provided a foundational overview of its synthesis, physicochemical properties, and potential biological activities. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further investigation into the therapeutic promise of this intriguing purine derivative.

References

  • J&K Scientific. 2-Amino-7-Benzyl-1H-Purin-6(7H)-One | 17495-12-4. Available from: [Link]

  • LookChem. Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Available from: [Link]

  • MedChemComm. Synthesis and biological evaluation of novel 7-O-lipophilic substituted baicalein derivatives as potential anticancer agents. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of benzylisoquinoline derivatives as multifunctional agents against Alzheimer's disease. Available from: [Link]

  • NIH. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Available from: [Link]

  • Thieme. Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Available from: [Link]

  • ResearchGate. Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Available from: [Link]

  • NIH. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Available from: [Link]

  • ResearchGate. A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. Available from: [Link]

  • PubMed. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Available from: [Link]

  • PubMed. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]

  • NIH. Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Available from: [Link]

  • NIH. Untargeted Diversity-Oriented Synthesis for the Discovery of New Antitumor Agents: An Integrated Approach of Inverse Virtual Screening, Bioinformatics, and Omics for Target Deconvolution. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists. Available from: [Link]

  • ResearchGate. Genadiy KALAYANOV | Medivir, Huddinge | med chem | Research profile. Available from: [Link]

  • PubMed. Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Available from: [Link]

  • ResearchGate. Suzana Jaksa's research works | National Institute of Chemistry and other places. Available from: [Link]

  • Google Patents. MX2009000169A - Purinone derivatives as hm74a agonists.

Sources

Foundational

2-Amino-7-benzyl-1H-purin-6(7H)-one: A Technical and Scientific Review for Nucleic Acid Metabolism Research

Abstract This document provides a comprehensive technical and scientific review of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a purine derivative with potential applications in the study of nucleic acid metabolism. While broad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical and scientific review of 2-Amino-7-benzyl-1H-purin-6(7H)-one, a purine derivative with potential applications in the study of nucleic acid metabolism. While broadly classified as a tool for biochemical research and enzyme inhibition studies, a detailed analysis of the existing scientific literature reveals critical insights into its likely biological activities and limitations. This review synthesizes the available chemical data, examines the structure-activity relationships of related guanine analogs, and provides a critical perspective on its suitability as a research tool. Furthermore, it offers illustrative protocols for how such a compound could be evaluated for its effects on nucleic acid metabolism, thereby guiding researchers in its potential characterization.

Introduction: The Landscape of Purine Analogs in Nucleic Acid Research

Purine analogs are indispensable tools in the study of nucleic acid metabolism. By mimicking the endogenous purines, adenine and guanine, these synthetic molecules can be used to probe, modulate, and inhibit the enzymes and pathways that govern DNA and RNA synthesis, repair, and degradation. Their applications are vast, ranging from their use as anticancer and antiviral therapeutics to their role as chemical probes for elucidating complex biological processes.

2-Amino-7-benzyl-1H-purin-6(7H)-one is a guanine analog characterized by a benzyl group attached to the N7 position of the purine ring. This structural modification is key to understanding its potential biological activity. This review aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, moving from its basic chemical properties to a critical analysis of its potential applications in nucleic acid metabolism studies.

Chemical and Physical Properties

2-Amino-7-benzyl-1H-purin-6(7H)-one is a white to yellow solid with the molecular formula C₁₂H₁₁N₅O.[1] A summary of its key identifiers and properties is presented in Table 1.

PropertyValueReference
CAS Number 17495-12-4[1][2]
Molecular Formula C₁₂H₁₁N₅O[1]
Molecular Weight 241.25 g/mol
Physical Form White to Yellow Solid[1]
Purity Typically ≥95%[1]
Storage Temperature Room temperature[1]
InChI Code 1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18)[1]

A Critical Evaluation of Biological Activity: The Significance of N7-Substitution

A thorough review of the scientific literature indicates that while 2-Amino-7-benzyl-1H-purin-6(7H)-one is available for research purposes, there is a notable absence of primary studies that have characterized its specific biological targets or mechanism of action within nucleic acid metabolism. However, significant insights can be gleaned from the extensive research on the structure-activity relationships (SAR) of guanine analogs, particularly concerning the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT).

AGT is a critical enzyme that removes alkyl adducts from the O⁶ position of guanine in DNA, thereby preventing mutations and conferring resistance to certain chemotherapeutic alkylating agents.[3] Consequently, inhibitors of AGT are of great interest. The most well-known inhibitors, such as O⁶-benzylguanine, act as suicide substrates for AGT.[4]

Crucially, studies on the SAR of AGT inhibitors have consistently demonstrated that substitution at the N7 position of the guanine ring leads to a dramatic loss of inhibitory activity. A seminal study on the structural features of purine derivatives required for AGT depletion found that a series of 7-substituted O⁶-benzylguanine derivatives were inactive. The study concluded that for efficient AGT depletion, substitution at the N7 position leads to a complete loss of activity.

This strongly suggests that 2-Amino-7-benzyl-1H-purin-6(7H)-one is not an effective inhibitor of O⁶-alkylguanine-DNA alkyltransferase and, therefore, is not a suitable tool for studying this specific DNA repair pathway. This is a critical consideration for researchers designing experiments to probe AGT function.

cluster_0 Structure-Activity Relationship for AGT Inhibition O6-benzylguanine O6-benzylguanine AGT AGT O6-benzylguanine->AGT Inhibits Inactive_AGT Inactive_AGT AGT->Inactive_AGT Suicide inactivation 2-Amino-7-benzyl-1H-purin-6(7H)-one 2-Amino-7-benzyl-1H-purin-6(7H)-one 2-Amino-7-benzyl-1H-purin-6(7H)-one->AGT No Inhibition (due to N7-benzyl group)

Fig. 1: Inactivity of N7-substituted guanine analogs against AGT.

Broader Context and Potential Alternative Applications

While direct evidence for the activity of 2-Amino-7-benzyl-1H-purin-6(7H)-one is lacking, the broader family of guanine derivatives exhibits a wide range of biological activities. These include:

  • Antiviral and Immunostimulatory Agents: Certain C8-substituted and N7,C8-disubstituted guanine ribonucleosides have shown immunostimulatory activity through the activation of Toll-like receptor 7.

  • SNAP-Tag Technology: O⁶-benzylguanine derivatives are fundamental to the SNAP-tag system, a powerful tool for protein labeling.[5] In this system, a protein of interest is fused to the SNAP-tag protein (a mutant of AGT), which then specifically and covalently reacts with a benzylguanine substrate.[5] It is conceivable that 2-Amino-7-benzyl-1H-purin-6(7H)-one could be explored as a negative control in such experiments.

Given the current lack of data, the primary utility of 2-Amino-7-benzyl-1H-purin-6(7H)-one in nucleic acid metabolism studies may be as a negative control to demonstrate the specificity of active compounds, particularly in assays involving O⁶-substituted purines.

Illustrative Experimental Protocols for Compound Characterization

For researchers interested in characterizing the potential biological activity of 2-Amino-7-benzyl-1H-purin-6(7H)-one or similar novel purine analogs, the following general protocols provide a starting point. It must be emphasized that these are not validated protocols for this specific compound but rather representative workflows.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., a Generic Kinase or Polymerase Assay)

This protocol outlines a typical workflow to screen for inhibitory activity against a purified enzyme involved in nucleic acid metabolism.

cluster_workflow Enzyme Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compound start->prep_reagents serial_dilution Create Serial Dilution of Test Compound prep_reagents->serial_dilution assay_setup Set up Assay Plate: - Enzyme - Buffer - Compound/Vehicle serial_dilution->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction incubation Incubate at Optimal Temp. initiate_reaction->incubation stop_reaction Stop Reaction (e.g., add stop solution) incubation->stop_reaction detection Detect Signal (e.g., fluorescence, absorbance) stop_reaction->detection data_analysis Data Analysis: - Plot dose-response curve - Calculate IC50 detection->data_analysis end End data_analysis->end

Fig. 2: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-Amino-7-benzyl-1H-purin-6(7H)-one in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture Preparation: In a microplate, combine the purified enzyme, assay buffer, and either the test compound or vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for a defined period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

General Protocol for Cell-Based Assay for DNA Damage Response

This protocol describes a method to assess whether the compound induces a DNA damage response in cultured cells, often a hallmark of agents that interfere with nucleic acid metabolism.

Step-by-Step Methodology:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-Amino-7-benzyl-1H-purin-6(7H)-one for a defined period (e.g., 24-48 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide) and a vehicle control.

  • Cell Lysis or Fixation:

    • For Western blotting: Lyse the cells to extract total protein.

    • For immunofluorescence: Fix and permeabilize the cells.

  • Detection of DNA Damage Markers:

    • Western Blotting: Probe the protein lysates with antibodies against key DNA damage response proteins (e.g., phospho-H2AX, p53).

    • Immunofluorescence: Stain the fixed cells with an antibody against a marker like γH2AX and a nuclear counterstain (e.g., DAPI).

  • Analysis:

    • Western Blotting: Quantify the changes in the levels of the marker proteins relative to a loading control.

    • Immunofluorescence: Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Conclusion and Future Perspectives

2-Amino-7-benzyl-1H-purin-6(7H)-one is a commercially available guanine analog with a defined chemical structure. However, a critical review of the existing scientific literature reveals a significant gap in our understanding of its biological activity. Based on robust structure-activity relationship data for the O⁶-alkylguanine-DNA alkyltransferase enzyme, it is highly unlikely that this compound is an effective inhibitor of AGT due to its N7-benzyl substitution.

Therefore, researchers should exercise caution when considering this compound for studies on AGT-mediated DNA repair and should not assume inhibitory activity. Its most immediate and scientifically sound application may be as a negative control in experiments involving other guanine analogs.

Future research efforts are required to systematically screen 2-Amino-7-benzyl-1H-purin-6(7H)-one against a broad panel of enzymes involved in nucleic acid metabolism to identify any potential targets. Until such data is available, its utility as a chemical probe remains speculative. This review serves as a guide for researchers to make informed decisions about the use of this compound and to encourage the rigorous characterization necessary to unlock the full potential of novel chemical entities in biological research.

References

  • Thévenin, E., et al. (2018). Absolute Quantification of Drug Vector Delivery to the Cytosol. Angewandte Chemie International Edition, 57(40), 13140-13144. Available at: [Link]

  • National Analytical Corporation. (n.d.). 2-amino-7-benzyl-1h-purin-6(7h)- One - Cas No: 17495-12-4. Retrieved from [Link]

  • Amos, C. A., et al. (2022). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Bioconjugate Chemistry, 33(5), 846-855. Available at: [Link]

  • Ahmad, I., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Advances, 13(50), 35087-35104. Available at: [Link]

  • Amos, C. A., et al. (2022). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Bioconjugate Chemistry, 33(5), 846-855. Available at: [Link]

  • Amos, C. A., et al. (2022). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules, 28(16), 6109. Available at: [Link]

  • Hartz, R. A., et al. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. Journal of Medicinal Chemistry, 47(19), 4741-4754. Available at: [Link]

  • Pabbisetty, C. L., et al. (2023). Click Chemistry-Generated Auristatin F–Linker–Benzylguanine for a SNAP-Tag-Based Recombinant Antibody–Drug Conjugate Demonstrating Selective Cytotoxicity toward EGFR-Overexpressing Tumor Cells. ACS Omega, 8(4), 4053-4066. Available at: [Link]

  • PubChem. (n.d.). 6-(Phenylmethoxy)-9H-purin-2-amine. Retrieved from [Link]

  • Tolcher, A. W., et al. (2003). Marked inactivation of O6-alkylguanine-DNA alkyltransferase activity with protracted temozolomide schedules. British Journal of Cancer, 88(7), 1004-1011. Available at: [Link]

Sources

Exploratory

An Inquiry into the Role of 2-Amino-7-benzyl-1H-purin-6(7H)-one in Cancer Research: A Landscape Analysis

To Researchers, Scientists, and Drug Development Professionals, This document serves as a technical overview of the current publicly available knowledge regarding the purine derivative, 2-Amino-7-benzyl-1H-purin-6(7H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical overview of the current publicly available knowledge regarding the purine derivative, 2-Amino-7-benzyl-1H-purin-6(7H)-one, and its potential role in the field of cancer research. While the purine scaffold is a well-established framework for the development of anticancer agents, specific and detailed research on this particular compound remains limited in the public domain. This guide, therefore, aims to provide a comprehensive picture of what is known, contextualize it within the broader landscape of purine analogs in oncology, and outline the necessary experimental avenues to fully elucidate its potential.

Introduction: The Promise of the Purine Scaffold in Oncology

Purine analogs represent a cornerstone of chemotherapy, primarily functioning as antimetabolites that interfere with nucleic acid synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] By mimicking endogenous purines, these compounds can be incorporated into DNA and RNA, or they can inhibit critical enzymes involved in nucleotide metabolism, disrupting the cellular machinery of rapidly proliferating cancer cells.[1][2] The benzyl group, a common moiety in medicinal chemistry, can enhance the lipophilicity and cell permeability of parent compounds, and in the context of purine derivatives, may influence binding to target proteins.

2-Amino-7-benzyl-1H-purin-6(7H)-one, a derivative of guanine, is commercially available and is noted for its potential application in pharmaceutical research, including anticancer drug design and synthesis.[3][4] However, a thorough review of scientific literature reveals a conspicuous absence of in-depth studies detailing its specific cytotoxic effects, mechanism of action, or identified molecular targets in cancer cells.

Current State of Knowledge: An Undefined Potential

As of the latest literature review, there are no publicly accessible research articles that provide specific data on the cytotoxic or anti-proliferative activity of 2-Amino-7-benzyl-1H-purin-6(7H)-one against any cancer cell lines. While its chemical properties are documented (Table 1), its biological activity in the context of cancer remains largely unexplored in published research.

PropertyValueSource
CAS Number 17495-12-4[4]
Molecular Formula C₁₂H₁₁N₅O[4]
Molecular Weight 241.25 g/mol
Physical Form White to Yellow Solid
Purity ≥95%

Table 1: Physicochemical Properties of 2-Amino-7-benzyl-1H-purin-6(7H)-one.

The broader class of 7-benzylguanine derivatives has been investigated for potential anticancer activities. For instance, some O6-benzylguanine analogs have been studied for their ability to sensitize tumors to alkylating agents by inhibiting the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[5] This provides a plausible, yet unconfirmed, avenue for the potential mechanism of action for 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Proposed Experimental Workflows for Elucidating Anticancer Potential

To rigorously assess the role of 2-Amino-7-benzyl-1H-purin-6(7H)-one in cancer research, a systematic series of in vitro and in vivo investigations is required. The following sections outline established protocols that would be essential in defining its pharmacological profile.

Initial Screening and Cytotoxicity Assessment

The foundational step is to determine the compound's cytotoxic and anti-proliferative effects across a panel of diverse human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-7-benzyl-1H-purin-6(7H)-one (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for determining the cytotoxicity of the compound.

Mechanistic Investigations: Apoptosis and Cell Cycle Analysis

Should the initial screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cancer cells with 2-Amino-7-benzyl-1H-purin-6(7H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

G cluster_0 Cell Treatment & Staining cluster_1 Flow Cytometry Analysis cluster_2 Apoptosis Quadrants A Cancer Cells + Compound B Annexin V-FITC & PI Staining A->B C Flow Cytometer B->C D Live Cells (Annexin V-/PI-) E Early Apoptosis (Annexin V+/PI-) F Late Apoptosis (Annexin V+/PI+) G Necrotic Cells (Annexin V-/PI+)

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 2-Amino-7-benzyl-1H-purin-6(7H)-one for the Regioselective Synthesis of Complex Purine Analogs

Introduction: The Strategic Imperative for Regiocontrol in Purine Synthesis The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Regiocontrol in Purine Synthesis

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1][2] The biological activity of these molecules is exquisitely dependent on their substitution pattern. However, the guanine nucleus, with its multiple reactive nitrogen centers (N1, N3, N7, N9, and the exocyclic N2-amino group), presents a formidable challenge to the synthetic chemist. Uncontrolled alkylation or other modifications often lead to a mixture of isomers, complicating purification and compromising yields.

Among the nitrogen atoms in the purine ring, the N7 position is particularly nucleophilic and susceptible to alkylation.[3][4][5] This inherent reactivity can be harnessed as a powerful synthetic tool. By strategically introducing a removable benzyl group at the N7 position, we form 2-amino-7-benzyl-1H-purin-6(7H)-one . This key intermediate serves two critical functions:

  • Protection: It effectively blocks the highly reactive N7 site from unwanted side reactions.

  • Direction: It sterically and electronically directs subsequent substitutions to other positions, primarily the therapeutically crucial N9 position.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-amino-7-benzyl-1H-purin-6(7H)-one as a foundational building block for the logical and efficient synthesis of N9-substituted guanine analogs. We will detail the underlying chemical principles, provide validated, step-by-step protocols, and discuss the broader applications of this methodology.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of 2-amino-7-benzyl-1H-purin-6(7H)-one are summarized below.

PropertyValueSource
CAS Number 17495-12-4[8]
Molecular Formula C₁₂H₁₁N₅O[8]
Molecular Weight 241.25 g/mol [8]
Appearance White to Yellow Solid
Purity Typically ≥95%
Storage Room Temperature, desiccated

The Core Synthetic Strategy: A Logic-Driven Approach

The central challenge in modifying guanine is achieving regioselectivity. The N7-benzylation strategy transforms this challenge into a predictable and controllable synthetic pathway. The lone pair of electrons on the N7 nitrogen is not involved in the aromaticity of the purine ring, making it the most nucleophilic center and thus the most likely site of initial alkylation.[5] By intentionally occupying this site with a benzyl group, we pave the way for precise N9 functionalization. The benzyl group can be cleanly removed in a final step, typically via hydrogenation, to yield the desired N9-substituted guanine analog.

This multi-step strategy is a self-validating system, where each step sets the stage for the next, ensuring high regiochemical fidelity.

G cluster_0 Strategic Workflow Guanine Guanine Core N7_Benzyl 2-Amino-7-benzyl-1H- purin-6(7H)-one Guanine->N7_Benzyl N7 Benzylation (Protection & Direction) N9_Alkylation 7-Benzyl-9-alkyl-guanine Intermediate N7_Benzyl->N9_Alkylation N9 Alkylation (Regioselective Functionalization) Debenzylation Final N9-Substituted Guanine Analog N9_Alkylation->Debenzylation N7 Debenzylation (Deprotection)

Caption: Overall synthetic strategy using N7-benzylation for regiocontrol.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one (Starting Material)

This protocol describes the direct benzylation of N2-protected guanosine, a common route to the title compound. The N2-protection prevents complications at the exocyclic amino group.

  • Rationale: Direct benzylation of guanine can yield a mixture of N7 and N9 isomers. Starting with a protected guanosine derivative and using a non-polar aprotic solvent favors the formation of the N7-benzylated product.[3]

  • Materials:

    • N2-phenoxyacetyl-2′-deoxyguanosine (or similar N2-protected guanosine)

    • Benzyl bromide (BnBr)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

    • Purification supplies (silica gel, solvents for column chromatography)

  • Procedure:

    • Dissolution: In a round-bottom flask, dissolve the N2-protected guanosine (1.0 eq) in anhydrous DMF.

    • Reagent Addition: Add benzyl bromide (excess, e.g., 10-20 eq) to the solution at room temperature (25 °C).[3]

    • Reaction: Stir the mixture vigorously at 25 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Deprotection & Purification: The N2-protecting group and the sugar moiety are typically removed under basic conditions (e.g., aqueous ammonia). The resulting crude 2-amino-7-benzyl-1H-purin-6(7H)-one is then purified by silica gel column chromatography to yield the final product. A 90% yield has been reported for a similar N7-benzylation step.[3]

Protocol 2: Regioselective N9-Alkylation

This is the core application, where the N7-benzyl guanine is functionalized at the N9 position.

  • Rationale: The N9 proton is acidic and can be removed by a moderate base. The resulting anion is a potent nucleophile that readily attacks alkylating agents. The bulky N7-benzyl group disfavors reaction at the adjacent N1 or N3 positions.

  • Materials:

    • 2-amino-7-benzyl-1H-purin-6(7H)-one (1.0 eq)

    • Alkylating agent (R-X, e.g., alkyl halide, tosylate) (1.1-1.5 eq)

    • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • Setup: Suspend 2-amino-7-benzyl-1H-purin-6(7H)-one and the base in anhydrous DMF in a flask equipped with a stir bar and nitrogen inlet.

    • Reagent Addition: Add the alkylating agent dropwise to the suspension at room temperature.

    • Reaction: Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the alkylating agent.[8] Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by silica gel column chromatography to isolate the desired N9-alkylated product.

Protocol 3: N7-Benzyl Group Deprotection

The final step is the removal of the benzyl protecting group to reveal the N9-substituted guanine analog.

  • Rationale: The benzyl C-N bond is susceptible to cleavage by catalytic hydrogenation. This method is clean and efficient, often yielding the product in high purity after simple filtration and solvent removal. Phase transfer hydrogenation is another effective method.[8]

  • Materials:

    • 7-benzyl-9-alkyl-guanine intermediate

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Procedure:

    • Dissolution: Dissolve the 7-benzyl-9-alkyl-guanine intermediate in methanol.

    • Catalyst Addition: Carefully add Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

    • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon) or perform the reaction in a Parr apparatus.

    • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

    • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the final N9-substituted guanine analog. Further purification is often not necessary.

Visualization of the Experimental Workflow

G cluster_1 N9-Alkylation Workflow start Suspend N7-Bn-Guanine & Base in DMF add_alkyl Add Alkylating Agent (R-X) start->add_alkyl react Heat Reaction (60-120 °C) add_alkyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter & Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end Pure 7-Benzyl-9-Alkyl-Guanine characterize->end

Caption: Step-by-step workflow for the N9-alkylation protocol.

Summary of Applications and Proven Insights

The strategic use of 2-amino-7-benzyl-1H-purin-6(7H)-one provides access to a vast chemical space of purine analogs with significant therapeutic potential.

Application AreaSignificance of N9-Substituted Guanine AnalogsRepresentative Examples
Antiviral Agents Many antiviral drugs are nucleoside analogs that, once phosphorylated in the body, act as chain terminators for viral DNA or RNA polymerases.[9] The N9 position is the natural point of attachment for the ribose sugar.Acyclovir, Ganciclovir, Entecavir
Anticancer Therapy Purine analogs can disrupt DNA synthesis and repair in rapidly dividing cancer cells.[10][11] Some analogs can also modulate enzyme activity, such as inhibiting O⁶-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein.[6]Thioguanine, Fludarabine
Biochemical Research Site-specifically modified guanine analogs are indispensable tools for studying DNA damage, replication, and repair mechanisms.[3][9] For example, incorporating bulky adducts at specific positions helps elucidate how DNA polymerases bypass lesions.[12]N7-methylguanine (for DNA damage studies)

Field-Proven Insight: While substitution at the N9 position is often desired for biological activity, it's noteworthy that substitution at the N7 position can lead to a complete loss of activity for certain targets, such as the DNA repair protein AGT.[6] This underscores the critical importance of regiocontrol, which is the primary advantage conferred by the N7-benzyl intermediate.

Conclusion

2-Amino-7-benzyl-1H-purin-6(7H)-one is more than just a chemical reagent; it is a strategic tool that embodies the principles of protection and direction in organic synthesis. Its application enables chemists to navigate the complexities of the purine core with precision, providing a reliable and high-fidelity pathway to novel N9-substituted guanine analogs. By mastering the protocols outlined in this guide, researchers in pharmaceutical development and biochemical science can significantly accelerate the discovery and synthesis of complex purine derivatives, paving the way for the next generation of targeted therapeutics.

References

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. National Institutes of Health (NIH). [Link]

  • 2-Amino-7-Benzyl-1H-Purin-6(7H)-One | 17495-12-4. J&K Scientific. [Link]

  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. MDPI. [Link]

  • Regioselective N1-Alkylation of Guanosine Derivatives Protected at N 2 by an N,N-Dialkyl Amidine Group. Taylor & Francis Online. [Link]

  • The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. MDPI. [Link]

  • Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. PubMed. [Link]

  • Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication. ACS Publications. [Link]

  • Exploring the selectivity of guanine scaffold in anticancer drug development by computational repurposing approach. ResearchGate. [Link]

  • Synthesis of 7-Benzylguanosine Cap Analogue Conjugates for eIF4E Targeted Degradation. MDPI. [Link]

  • Regioselective alkylation of 6-(β-methoxyethoxy)guanine to give the 9-alkylguanine derivative. SciSpace. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Thieme. [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. SciSpace. [Link]

  • Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. MDPI. [Link]

  • Radical-based alkylation of guanine derivatives in aqueous medium. RSC Publishing. [Link]

  • Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. LookChem. [Link]

  • Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? Quora. [Link]

  • De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

2-Amino-7-benzyl-1H-purin-6(7H)-one solubility issues and solutions

Welcome to the dedicated technical support guide for 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS No. 17495-12-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS No. 17495-12-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this purine derivative, with a specific focus on its limited solubility.

I. Compound Overview and Physicochemical Properties

2-Amino-7-benzyl-1H-purin-6(7H)-one is a substituted guanine analog that serves as a valuable intermediate and building block in medicinal chemistry and biochemical research.[1][2] Its applications are found in the development of therapeutics for neurological disorders, as well as in antiviral and anticancer research.[1] The core structure consists of a purine scaffold with a benzyl group at the N7 position, which significantly influences its physicochemical properties, particularly its solubility.

The purine ring system, with its multiple nitrogen atoms, can participate in hydrogen bonding, but the introduction of the nonpolar benzyl group at the N7 position contributes to the molecule's overall low aqueous solubility. This characteristic is common among N7-substituted guanine analogs and presents a primary hurdle for its use in aqueous-based biological assays.

Table 1: Physicochemical Properties of 2-Amino-7-benzyl-1H-purin-6(7H)-one

PropertyValueSource
CAS Number 17495-12-4[2]
Molecular Formula C₁₂H₁₁N₅O[2]
Molecular Weight 241.25 g/mol [2]
Appearance White to yellow solid[3]
Melting Point Not available
Boiling Point Not available
pKa (predicted) ~8.5 (basic), ~1.5 (acidic)(Estimated based on similar purine structures)
logP (predicted) ~1.8(Estimated based on chemical structure)

Note: Predicted values are estimations and should be used as a general guide.

II. Troubleshooting Guide: Solubility Issues

This section addresses the most frequently encountered solubility challenges with 2-Amino-7-benzyl-1H-purin-6(7H)-one and provides systematic solutions.

Q1: My 2-Amino-7-benzyl-1H-purin-6(7H)-one won't dissolve in aqueous buffers (e.g., PBS, Tris). What should I do?

This is the most common issue. Due to the hydrophobic benzyl group, direct dissolution in aqueous solutions is highly unlikely to succeed. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

Root Cause Analysis: The purine core has some polar character, but the large, non-polar benzyl group dominates, leading to poor solvation by water molecules.

Solution Workflow:

Caption: Troubleshooting workflow for dissolving 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

This is a common occurrence when diluting a compound from a highly soluble organic stock into a less favorable aqueous environment.

Root Cause Analysis: The final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small percentage of DMSO. The DMSO concentration may not be sufficient to maintain solubility at the desired final compound concentration.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.

  • Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% or even 1% DMSO for short incubation periods. Ensure you have a vehicle control with the same final DMSO concentration.

  • Use a Co-solvent System: For in vivo studies or sensitive cell lines, a co-solvent system can be beneficial. A common formulation involves a mixture of DMSO, PEG300, and Tween-80. While a specific protocol for this compound is not published, a general approach can be adapted.

  • pH Adjustment: The amino group on the purine ring suggests that the compound's solubility may be pH-dependent. Although its pKa is not experimentally determined, purine analogs can sometimes be solubilized at a lower pH by protonating the basic nitrogens. Prepare the stock solution in DMSO, and then dilute it into a buffer with a slightly acidic pH (e.g., pH 5.0-6.5), if your experimental system allows. Always check the stability of the compound at different pH values.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a concentrated stock solution of 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Materials:

  • 2-Amino-7-benzyl-1H-purin-6(7H)-one (MW: 241.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out 2.41 mg of 2-Amino-7-benzyl-1H-purin-6(7H)-one and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial. This will result in a 10 mM stock solution.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes at room temperature. The compound should dissolve to form a clear solution.

  • Applying Heat/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath at 37-50°C for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Safety Precautions:

  • Always handle 2-Amino-7-benzyl-1H-purin-6(7H)-one in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for complete handling and safety information. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[3]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution for use in typical cell culture experiments.

Procedure:

  • Thaw Stock Solution: Thaw a vial of the 10 mM stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture medium with a final DMSO concentration of 0.1%:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium (resulting in a 100 µM solution in 1% DMSO).

    • Add 10 µL of this 100 µM intermediate solution to 90 µL of your cell suspension or medium in the well of a microplate.

  • Direct Dilution (for lower concentrations): For very low final concentrations, direct dilution may be possible. For example, to achieve a 1 µM final concentration, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of DMSO as your treated samples.

IV. Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of a successfully dissolved solution?

    • A: A successfully dissolved solution should be clear and free of any visible particulates. The solid is described as white to yellow, so the solution may have a slight yellowish tint at high concentrations.[3]

  • Q: Can I use solvents other than DMSO?

    • A: While DMSO is the most commonly recommended solvent for poorly soluble purine derivatives, other polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) may also be effective. However, their toxicity in biological assays needs to be carefully evaluated.

  • Q: How stable is the compound in DMSO stock solution and in aqueous media?

    • A: While specific stability data is not available, as a general practice, DMSO stock solutions should be stored at -20°C or -80°C and are typically stable for several months. Working solutions in aqueous media should be prepared fresh for each experiment to avoid degradation or precipitation.

  • Q: I need to use the compound for in vivo animal studies. How should I formulate it?

    • A: For in vivo administration, a suspension or a co-solvent formulation is often necessary. A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween-80 in saline. The exact ratios need to be optimized for your specific compound and route of administration. It is crucial to perform preliminary formulation and stability studies.

V. Logical Relationships and Pathways

The challenges with 2-Amino-7-benzyl-1H-purin-6(7H)-one primarily stem from its chemical structure. The following diagram illustrates the relationship between its structure and the resulting solubility issues.

G cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Experimental Challenges Purine Core Purine Core H-Bonding H-Bonding Purine Core->H-Bonding Benzyl Group (N7) Benzyl Group (N7) Polarity Polarity Benzyl Group (N7)->Polarity Decreases Low Aqueous Solubility Low Aqueous Solubility Polarity->Low Aqueous Solubility H-Bonding->Polarity Increases Difficulty in Biological Assays Difficulty in Biological Assays Low Aqueous Solubility->Difficulty in Biological Assays

Caption: Relationship between the chemical structure of 2-Amino-7-benzyl-1H-purin-6(7H)-one and its experimental challenges.

VI. References

  • J&K Scientific. (n.d.). 2-Amino-7-Benzyl-1H-Purin-6(7H)-One | 17495-12-4. Retrieved from J&K Scientific.

  • LookChem. (n.d.). Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Retrieved from LookChem.

  • BLDpharm. (n.d.). 76495-81-3 | 2-Amino-7-(2-aminoethyl)-1H-purin-6(7H)-one. Retrieved from BLDpharm.

  • Sigma-Aldrich. (n.d.). 2-AMINO-7-BENZYL-1H-PURIN-6(7H)-ONE | 17495-12-4. Retrieved from Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: 2-Amino-7-benzyl-1H-purin-6(7H)-one Degradation

Introduction Welcome to the technical support guide for 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS: 17495-12-4). This molecule is a key N7-substituted guanine derivative used in various research and development application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction Welcome to the technical support guide for 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS: 17495-12-4). This molecule is a key N7-substituted guanine derivative used in various research and development applications, including pharmaceutical and biochemical research.[1][2] Understanding its stability and degradation profile is critical for ensuring the integrity of experimental data and meeting regulatory expectations for drug development.[3][4] Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[5][6] This guide provides practical, in-depth answers to common challenges encountered during the identification of its degradation products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the stability analysis of 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Q1: My HPLC chromatogram shows several unexpected peaks after storing my sample. What are they?

A: The appearance of new peaks strongly suggests that your compound is degrading. 2-Amino-7-benzyl-1H-purin-6(7H)-one, being a substituted purine, has several chemically labile sites susceptible to hydrolysis, oxidation, and photolysis. The most common degradation pathways involve cleavage of the benzyl group, opening of the imidazole ring, or oxidation of the purine core.[7][8] Each new peak likely represents a distinct degradation product, which requires further characterization.

Q2: What are the most probable degradation pathways for an N7-benzylated guanine derivative?

A: Based on its structure, there are three primary anticipated degradation pathways:

  • N7-Debenzylation: Cleavage of the C-N bond connecting the benzyl group to the purine ring. This is a common pathway for N-benzyl compounds, especially under oxidative or strong acid/base conditions, and would yield guanine.[9][10]

  • Oxidative Degradation: Guanine is the most easily oxidized nucleobase.[7] Stress from oxidative agents can lead to the formation of hydroxylated species or, more significantly, the opening of the imidazole ring to form a formamidopyrimidine (Fapy) derivative.[8]

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, the imidazole ring can be cleaved. N7-alkylation, as in your molecule, is known to make the imidazole ring susceptible to opening.[8]

Q3: I'm using LC-MS and have detected a significant peak with an m/z of 152.1 [M+H]+. What is this likely to be?

A: A peak with a mass-to-charge ratio corresponding to a molecular weight of 151 Da is almost certainly guanine (2-Amino-1H-purin-6(7H)-one).[11][12] This is the product of N7-debenzylation, where the benzyl group (C₇H₇, 91 Da) has been cleaved from the parent molecule (MW 241.25 Da). This is a critical degradant to monitor and confirm.

Q4: My calculated mass balance after a forced degradation study is below 95%. What are the common reasons for this?

A: A poor mass balance suggests that not all degradation products are being detected or quantified correctly. Common causes include:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. This is common if the purine ring system is completely destroyed.

  • Volatile Degradants: A volatile product, such as benzaldehyde (formed from the cleaved benzyl group during oxidation), may be lost during sample preparation.

  • Poor Chromatographic Elution: Some degradants may be highly polar and not elute from a standard reversed-phase column, or they may be non-polar and retained indefinitely.

  • Precipitation: Degradation products may be insoluble in the sample diluent, causing them to precipitate out of the solution before injection. Always visually inspect your stressed samples.

Section 2: In-Depth Troubleshooting Guides

This section provides structured solutions for more complex experimental challenges.

Issue: Poor or Unreliable Chromatographic Separation

Symptoms: You observe broad peaks, co-elution of the parent peak with degradants, or shifting retention times.

Causality & Solution: Achieving baseline separation is fundamental to a stability-indicating method. The polarity of potential degradants can vary significantly, from the highly polar guanine to the less polar parent compound.

  • Action 1: Optimize the Mobile Phase. If you are using a standard C18 column, start with a shallow gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 30 minutes). Formic acid is crucial as it protonates the analytes, leading to sharper peaks and better retention. If polar degradants are eluting near the void volume, consider using a lower starting concentration of the organic solvent or adding a different ion-pairing agent.

  • Action 2: Evaluate Different Column Chemistries. If a C18 column fails to provide adequate resolution, consider alternative stationary phases. A phenyl-hexyl column can offer different selectivity for aromatic compounds like your parent molecule and potential degradants. For very polar degradants, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be necessary.

  • Action 3: Verify System Suitability. Before running samples, always perform a system suitability test. Inject a standard solution multiple times to check for consistent retention times, peak areas, and tailing factors. This ensures that any observed variability is due to the sample, not the instrument.

Issue: Difficulty in Structural Elucidation of Unknown Degradants

Symptoms: You have detected unknown peaks via LC-MS, but you are unable to propose a definitive structure from the mass data alone.

Causality & Solution: Determining the exact structure of a degradant requires more than just its parent mass. It involves piecing together evidence from its formation conditions, fragmentation patterns, and high-resolution mass data.

  • Action 1: Employ High-Resolution Mass Spectrometry (HRMS). Use an Orbitrap or Q-TOF mass spectrometer to obtain the accurate mass of the degradant. This allows you to calculate a molecular formula and dramatically narrow down the possibilities. For example, an accurate mass measurement can distinguish between the addition of an oxygen atom (+15.9949 Da) and the addition of a methyl group and two hydrogens (+16.0313 Da).

  • Action 2: Perform MS/MS Fragmentation. Isolate the parent ion of the unknown degradant in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For instance, the loss of a neutral fragment with a mass of 91 Da would strongly suggest the presence and cleavage of the benzyl group.

  • Action 3: Correlate with Stress Conditions. The conditions under which a degradant is formed provide crucial clues. A peak that appears only under oxidative stress (e.g., H₂O₂) is likely an oxidized product. A peak that forms under both acidic and basic conditions is likely a product of hydrolysis.

Section 3: Core Experimental Protocols

These protocols provide a robust starting point for your investigation, grounded in standard pharmaceutical industry practices.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade the 2-Amino-7-benzyl-1H-purin-6(7H)-one sample to generate potential degradation products for method development and validation. The goal is to achieve 5-20% degradation of the parent compound.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a final concentration of ~0.1 mg/mL, and analyze by HPLC.

    • Rationale: Acidic conditions can promote the cleavage of the N-benzyl bond and hydrolysis of the imidazole ring.[8]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

    • Rationale: Basic conditions also promote hydrolytic degradation, often through different mechanisms than acid, potentially leading to different degradation products.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot, dilute, and analyze immediately.

    • Rationale: H₂O₂ mimics oxidative stress and is highly effective at oxidizing the electron-rich guanine core, leading to hydroxylated or ring-opened products.[7]

  • Thermal Degradation:

    • Place the solid compound in a controlled oven at 80°C for 48 hours.

    • Also, place a solution of the compound at 60°C.

    • Sample at intervals, dissolve the solid or dilute the solution, and analyze.

    • Rationale: Heat provides the energy to overcome activation barriers for reactions that might occur over a long shelf-life.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source that provides both UV and visible light (ICH Q1B option 2). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Analyze the sample post-exposure. Run a dark control in parallel.

    • Rationale: Purine systems can absorb UV light, leading to photochemical reactions and specific photoproducts.[13][14]

  • Control Sample: A sample of the stock solution stored at 4°C protected from light should be run with every analysis set to provide a baseline.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector and coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole/ion trap).

  • Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 98 2
    15.0 0.4 50 50
    18.0 0.4 5 95
    20.0 0.4 5 95
    20.1 0.4 98 2

    | 25.0 | 0.4 | 98 | 2 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 275 nm.

  • MS Settings (Example for ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temp: 120°C

    • Desolvation Temp: 400°C

    • Scan Range: 100-500 m/z

Section 4: Data Summary & Interpretation

Table 1: Summary of Recommended Forced Degradation Conditions
Stress TypeConditionTimeExpected Outcome
Acid Hydrolysis0.1 M HCl, 60°C24hN7-Debenzylation, Imidazole Ring Opening
Base Hydrolysis0.1 M NaOH, 60°C24hImidazole Ring Opening
Oxidation3% H₂O₂, RT24hCore Oxidation, Ring Opening, Debenzylation
Thermal (Solid)80°C48hTests intrinsic solid-state stability
PhotolysisICH Q1BN/AFormation of specific photoproducts
Table 2: Potential Degradation Products (DPs) of 2-Amino-7-benzyl-1H-purin-6(7H)-one
IDProposed StructureProposed NameMolecular WeightExpected [M+H]⁺Formation Condition
Parent2-Amino-7-benzyl-1H-purin-6(7H)-oneParent Compound241.25242.26N/A
DP-1Guanine2-Amino-1H-purin-6(7H)-one151.13152.14Acid, Oxidative
DP-2Oxidized Parent7-benzyl-2-amino-8-oxo-guanine257.25258.26Oxidative
DP-3Ring-OpenedFapy-7-benzylguanine259.26260.27Acid, Oxidative
DP-4BenzaldehydeBenzaldehyde106.12107.13Oxidative

Section 5: Visualization of Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_hydro Hydrolysis / Oxidation cluster_ox Oxidation cluster_hydro_ox Hydrolysis / Oxidation parent 2-Amino-7-benzyl-1H-purin-6(7H)-one (MW: 241.25) dp1 DP-1: Guanine (MW: 151.13) parent->dp1 Debenzylation dp4 DP-4: Benzaldehyde (MW: 106.12) parent->dp4 Debenzylation dp2 DP-2: Oxidized Parent (e.g., 8-Oxo derivative) (MW: 257.25) parent->dp2 +O dp3 DP-3: Imidazole Ring-Opened (Fapy Derivative) (MW: 259.26) parent->dp3 +H₂O

Caption: Predicted degradation pathways for 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Diagram 2: Experimental Workflow for Degradant Identification

G cluster_id Structure Elucidation start Start: API Sample stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress hplc Develop Stability-Indicating HPLC-UV/MS Method stress->hplc detect Detect & Quantify Degradants hplc->detect mass_balance Calculate Mass Balance detect->mass_balance hrms HRMS for Molecular Formula detect->hrms finish End: Characterized Profile mass_balance->finish msms MS/MS for Fragmentation Pattern hrms->msms propose Propose Degradant Structures msms->propose propose->finish

Caption: Systematic workflow for the identification of degradation products.

Section 6: References

  • 2-Amino-7-Benzyl-1H-Purin-6(7H)-One | 17495-12-4 . J&K Scientific. [Link]

  • Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One . LookChem. [Link]

  • The Formation and Biological Significance of N7-Guanine Adducts . National Institutes of Health (NIH). [Link]

  • 2-Amino-1H-purin-6(7H)-one sulfate | C5H7N5O5S . PubChem. [Link]

  • FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI . Zenodo. [Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions . MDPI. [Link]

  • Photochemical reactions and the chemical evolution of purines and nicotinamide derivatives . ScienceDirect. [Link]

  • Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication . National Institutes of Health (NIH). [Link]

  • Forced degradation and impurity profiling . ScienceDirect. [Link]

  • Products of Oxidative Guanine Damage Form Base Pairs with Guanine . MDPI. [Link]

  • Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions . ResearchGate. [Link]

  • Photocatalytic purine degradation pathways . ResearchGate. [Link]

  • Formation of purine photoproducts in a defined human DNA sequence . National Institutes of Health (NIH). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

Sources

Optimization

2-Amino-7-benzyl-1H-purin-6(7H)-one storage and handling best practices

This guide provides comprehensive best practices for the storage and handling of 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS No. 17495-12-4), a key purine derivative utilized in pharmaceutical research and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive best practices for the storage and handling of 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS No. 17495-12-4), a key purine derivative utilized in pharmaceutical research and drug development.[1] As a Senior Application Scientist, my goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of their experiments and the longevity of this compound. This document is structured to address common challenges and provide scientifically grounded solutions.

I. Core Concepts: Understanding the Compound

2-Amino-7-benzyl-1H-purin-6(7H)-one is a derivative of guanine, a fundamental component of nucleic acids. Its structure, featuring a benzyl group at the N7 position, makes it a valuable tool in various research areas, including the development of anticancer and antiviral agents, as well as in enzyme inhibition studies.[1] The stability and reactivity of the N7-benzyl group are critical considerations in its experimental use. While the benzyl group can enhance the stability of duplex DNA in certain contexts, the N7 position of guanine is also susceptible to alkylation, which can lead to chemical lability.[2][3]

II. Storage and Handling: The Foundation of Reliable Results

Proper storage and handling are paramount to prevent degradation and ensure the reproducibility of your experimental results.

Recommended Storage Conditions

For optimal stability, 2-Amino-7-benzyl-1H-purin-6(7H)-one should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents potential degradation from freeze-thaw cycles or excessive heat.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and hydrolysis.
Light In the dark (amber vial or stored in a dark cabinet)Protects the compound from light-induced degradation.
Container Tightly sealed containerPrevents absorption of moisture from the atmosphere.
Handling Procedures

As a powdered solid, 2-Amino-7-benzyl-1H-purin-6(7H)-one requires careful handling to avoid contamination and ensure user safety.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a dust mask or respirator is recommended.

Weighing and Transfer:

  • Perform all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood.

  • Use a dedicated, clean spatula for this compound to prevent cross-contamination.

  • Avoid creating dust. If the powder is fine, consider using a balance with a draft shield.

  • Close the container tightly immediately after use to prevent moisture uptake.

III. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the use of 2-Amino-7-benzyl-1H-purin-6(7H)-one in a question-and-answer format.

Q1: I'm having trouble dissolving the compound. What are the recommended solvents?

A1: 2-Amino-7-benzyl-1H-purin-6(7H)-one is expected to have low solubility in water. Based on data for the structurally similar compound 6-Benzylaminopurine, the following solvents are recommended for preparing stock solutions:

SolventExpected SolubilityPreparation Notes
DMSO High (e.g., >30 mg/mL)[4]Warm gently (to no more than 40°C) and sonicate if necessary to aid dissolution.
DMF HighSimilar to DMSO, gentle warming and sonication can be used.
1M NaOH Good[5]The compound is likely to be more soluble in alkaline aqueous solutions.
1M HCl Good[5]The compound is likely to be more soluble in acidic aqueous solutions.
Ethanol Low to Insoluble[4]Not recommended for preparing concentrated stock solutions.
Water Very Low (e.g., <0.1 mg/mL)[5]Not suitable for preparing stock solutions.

Experimental Protocol: Preparing a Stock Solution

  • Accurately weigh the desired amount of 2-Amino-7-benzyl-1H-purin-6(7H)-one in a fume hood.

  • Transfer the powder to an appropriate sterile, amber vial.

  • Add the desired volume of DMSO to the vial.

  • Vortex the solution for 30 seconds.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath at room temperature.

  • If necessary, warm the solution to 37°C for a short period.

  • Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My experimental results are inconsistent. Could the compound be degrading?

A2: Yes, inconsistent results can be a sign of compound degradation. The N7-alkylated guanine structure can be susceptible to hydrolysis, especially under non-neutral pH conditions or with prolonged storage in solution.

dot

degradation_troubleshooting start Inconsistent Experimental Results check_storage Review Storage and Handling of Solid Compound start->check_storage check_solution_prep Examine Stock Solution Preparation and Storage start->check_solution_prep new_compound Use a Fresh Vial of Compound check_storage->new_compound new_solution Prepare a Fresh Stock Solution check_solution_prep->new_solution run_control Run a Control Experiment with Freshly Prepared Compound new_compound->run_control new_solution->run_control results_ok Results are Consistent run_control->results_ok results_bad Results Still Inconsistent run_control->results_bad investigate_assay Investigate Other Experimental Parameters (e.g., assay components, instrument performance) results_bad->investigate_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Best Practices to Minimize Degradation:

  • Prepare Fresh Solutions: Ideally, prepare stock solutions fresh for each experiment. If storing, use small aliquots at -80°C to minimize freeze-thaw cycles.

  • pH Control: Buffer your experimental solutions to maintain a stable pH. Avoid strongly acidic or basic conditions unless required by the protocol.

  • Light Protection: Keep solutions in amber tubes or wrap them in foil to prevent photodegradation.

Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A3: Unexpected peaks can arise from several sources, including compound degradation, impurities in the starting material, or interactions with the HPLC system.

Troubleshooting HPLC Issues:

  • Check for Degradation: Analyze a freshly prepared solution of the compound to see if the unexpected peaks are present. If they appear over time, it is likely due to degradation.

  • Optimize HPLC Method: Purine analogs can be challenging to analyze by HPLC. Consider the following optimizations:

    • Mobile Phase pH: Adjusting the pH of the mobile phase can improve peak shape and resolution.

    • Ion-Pairing Reagents: The use of an ion-pairing reagent, such as trifluoroacetic acid (TFA), can improve the retention and peak shape of polar purine compounds on reverse-phase columns.

  • Column Choice: Ensure you are using an appropriate HPLC column for your analysis. A C18 column is a common starting point, but other stationary phases may provide better separation.

IV. Frequently Asked Questions (FAQs)

Q: What is the appearance of 2-Amino-7-benzyl-1H-purin-6(7H)-one? A: It is a white to yellow solid powder.

Q: Is this compound hazardous? A: Yes, it should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate PPE.

Q: Can I store the compound in solution? A: While it is best to prepare solutions fresh, stock solutions in anhydrous DMSO or DMF can be stored in small, tightly sealed aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q: What is a typical experimental application for this compound? A: A common application is in enzyme inhibition assays. For example, it could be screened for its inhibitory activity against enzymes involved in purine metabolism, such as xanthine oxidase.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from a standard assay and can be used to assess the inhibitory potential of 2-Amino-7-benzyl-1H-purin-6(7H)-one.[6]

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (substrate) in the buffer.

    • Prepare a stock solution of 2-Amino-7-benzyl-1H-purin-6(7H)-one in DMSO.

    • Prepare a solution of xanthine oxidase enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the xanthine solution.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Incubate the plate at the desired temperature (e.g., 25°C).

    • Measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the inhibitor.

    • Determine the percentage of inhibition compared to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

dot

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Substrate, and Enzyme Solutions add_reagents Add Reagents and Test Compound to 96-well Plate prep_reagents->add_reagents prep_compound Prepare Serial Dilutions of Test Compound prep_compound->add_reagents initiate_reaction Initiate Reaction with Enzyme add_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate measure Measure Absorbance at 295 nm incubate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

V. References

  • LookChem. (n.d.). Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.

  • MDPI. (n.d.). Special Issue : Purine and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Bioconjugate Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic disorders of purine metabolism affecting the nervous system. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. PubMed Central. Retrieved from [Link]

  • PubMed. (2018). Structural and Kinetic Studies of the Effect of Guanine N7 Alkylation and Metal Cofactors on DNA Replication. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Grokipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyladenine (CAS 1214-39-7). Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Purine and pyrimidine metabolism disorders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. PubMed Central. Retrieved from [Link]

  • Clinisciences. (n.d.). T1004-200mg | 6-Benzylaminopurine [1214-39-7]. Retrieved from [Link]

  • AERU. (2025). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]

  • MDPI. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Imidazoles - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. (n.d.). Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-7-benzyl-1H-purin-6(7H)-one and Other Purine Analogs in Drug Discovery

Introduction: The Purine Scaffold as a Cornerstone of Modern Therapeutics The purine ring system, a fusion of pyrimidine and imidazole rings, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Scaffold as a Cornerstone of Modern Therapeutics

The purine ring system, a fusion of pyrimidine and imidazole rings, is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are fundamental to the machinery of life, forming the basis of the nucleosides adenosine and guanosine. This inherent biological relevance has made purine analogs a highly successful class of therapeutic agents. By modifying the core purine structure, scientists have developed drugs that can artfully mimic, compete with, or inhibit the function of their natural counterparts. These agents have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and immunomodulatory effects.[1][2]

This guide provides an in-depth comparison of 2-Amino-7-benzyl-1H-purin-6(7H)-one , a specific guanine derivative, with other prominent purine analogs. We will dissect their structural nuances, compare their mechanisms of action, and evaluate their performance based on supporting experimental data. The objective is to provide researchers, scientists, and drug development professionals with a clear, objective framework for understanding the therapeutic potential of this compound class and the rationale behind specific experimental designs.

Structural and Physicochemical Comparison

The biological activity of a purine analog is intrinsically linked to its three-dimensional structure and how it presents key functional groups to its biological target. 2-Amino-7-benzyl-1H-purin-6(7H)-one is an isomer of guanine, featuring a benzyl group substitution at the N7 position of the imidazole ring. This modification significantly alters its steric and electronic properties compared to both the endogenous ligand and other synthetic analogs.

The key distinction lies in the substitution pattern:

  • Endogenous Guanine: Unsubstituted at N7.

  • 2-Amino-7-benzyl-1H-purin-6(7H)-one: The N7-benzyl group introduces a large, hydrophobic moiety. This can be exploited to achieve specific interactions within the binding pockets of target enzymes, such as kinases, or to modulate solubility and cell permeability.[3][4]

  • Acyclovir: An antiviral analog that replaces the ribose sugar with an acyclic side chain, a critical feature for its mechanism as a DNA chain terminator.[5]

  • 6-Mercaptopurine (6-MP): An anticancer agent where the 6-hydroxyl group of hypoxanthine is replaced with a thiol group, turning it into an effective antimetabolite.[5]

The following table summarizes the key physicochemical properties of these representative compounds.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Guanine

C₅H₅N₅O151.1373-40-5
2-Amino-7-benzyl-1H-purin-6(7H)-one

C₁₂H₁₁N₅O241.2517495-12-4
Acyclovir

C₈H₁₁N₅O₃225.2059277-89-3
6-Mercaptopurine

C₅H₄N₄S152.1850-44-2

A Comparative Analysis of Mechanisms of Action

Purine analogs achieve their therapeutic effects by intervening in critical cellular processes. While many function as antimetabolites that disrupt nucleic acid synthesis, the specific mechanism is dictated by their unique chemical structures.[6]

Disruption of Nucleic Acid Synthesis (Antimetabolites)

The classical mechanism for many purine analogs involves their conversion within the cell into fraudulent nucleotides. These mimics can then inhibit key enzymes involved in the de novo synthesis of purines or be incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material.[7]

  • 6-Mercaptopurine (6-MP): This agent is metabolized to thioinosine monophosphate (TIMP), which inhibits multiple enzymes in the purine synthesis pathway, thereby depriving cancer cells of the necessary building blocks for proliferation.[5]

  • Acyclovir: A highly effective antiviral, Acyclovir is selectively phosphorylated by viral thymidine kinase. The resulting triphosphate form is incorporated into the growing viral DNA strand by viral DNA polymerase, causing irreversible chain termination due to the lack of a 3'-hydroxyl group.[5]

cluster_antiviral Antiviral Mechanism (Acyclovir) cluster_anticancer Anticancer Mechanism (6-MP) Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase Acyclovir_TP Acyclovir Triphosphate Acyclovir_MP->Acyclovir_TP Host Cell Kinases Viral_DNA Viral DNA Chain Acyclovir_TP->Viral_DNA Viral DNA Polymerase Termination Chain Termination Viral_DNA->Termination MP 6-Mercaptopurine TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT DeNovo De Novo Purine Synthesis Pathway TIMP->DeNovo Inhibits multiple enzymes Inhibition Inhibition of Nucleic Acid Synthesis DeNovo->Inhibition prep 1. Preparation - Dilute Kinase (CDK2/Cyclin E) - Prepare Substrate (Histone H1) - Create Serial Dilution of Inhibitor reaction 2. Kinase Reaction - Add Kinase, Substrate, ATP, and Inhibitor to well - Incubate at 30°C for 60 min prep->reaction Dispense reagents detect 3. Signal Detection - Add Kinase-Glo® Reagent - Incubate at RT for 10 min reaction->detect Stop reaction & initiate luminescence read 4. Data Acquisition - Read Luminescence on Plate Reader detect->read analyze 5. Data Analysis - Normalize data to controls - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 via non-linear regression read->analyze

Sources

Comparative

A Head-to-Head Comparison of 2-Amino-7-benzyl-1H-purin-6(7H)-one and its Structural Isomers in Drug Discovery

A Senior Application Scientist's Guide to N-Alkylated Guanine Analogs: From Synthesis to Cellular Mechanism In the landscape of drug discovery and chemical biology, purine analogs represent a cornerstone of therapeutic i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to N-Alkylated Guanine Analogs: From Synthesis to Cellular Mechanism

In the landscape of drug discovery and chemical biology, purine analogs represent a cornerstone of therapeutic innovation. Among these, guanine derivatives, modified at specific nitrogen or oxygen atoms, have yielded compounds with profound biological activities. This guide provides a detailed head-to-head comparison of 2-Amino-7-benzyl-1H-purin-6(7H)-one (N7-benzylguanine), a compound of significant interest for its impact on DNA replication, with its key structural isomers and related compounds.

We will dissect the nuanced differences that arise from the seemingly minor positional changes of the benzyl group, exploring how these structural alterations lead to fundamentally different mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering not just a review of the data, but also the underlying scientific rationale for the observed activities and the experimental protocols to investigate them.

Structural Landscape and Physicochemical Properties

The seemingly subtle difference in the point of attachment of the benzyl group to the guanine core dramatically alters the shape, electronic distribution, and hydrogen bonding potential of the molecule. This, in turn, dictates its biological target specificity. The primary compounds under comparison are:

  • 2-Amino-7-benzyl-1H-purin-6(7H)-one (N7-benzylguanine): The benzyl group is on the N7 nitrogen of the imidazole ring.

  • 2-Amino-9-benzyl-1H-purin-6(9H)-one (N9-benzylguanine): The isomeric counterpart with the benzyl group on the N9 nitrogen, the position typically involved in forming the N-glycosidic bond in nucleosides.

  • O6-benzylguanine: A critical isomer where the benzyl group is attached to the exocyclic oxygen at the 6-position.

  • Penciclovir: A clinically successful antiviral drug, which is an acyclic guanine analog, representing a different class of modification.

The choice of a benzyl group is significant. Its aromatic nature allows for potential π-stacking interactions, while its bulk sterically influences how the molecule fits into the active sites of target enzymes.

Table 1: Physicochemical Properties of Guanine Analogs
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )General Solubility
N7-Benzylguanine 2-Amino-7-benzyl-1,7-dihydro-6H-purin-6-oneC₁₂H₁₁N₅O241.25Poor in water, soluble in organic solvents like DMSO
N9-Benzylguanine 2-Amino-9-benzyl-1,9-dihydro-6H-purin-6-oneC₁₂H₁₁N₅O241.25Poor in water, soluble in organic solvents like DMSO
O6-Benzylguanine 6-(Benzyloxy)-9H-purin-2-amineC₁₂H₁₁N₅O241.25Poor in water, soluble in organic solvents like DMSO
Penciclovir 9-[4-Hydroxy-3-(hydroxymethyl)butyl]guanineC₁₀H₁₅N₅O₃253.26Slightly soluble in water (1.7 mg/mL)

Synthesis of N-Alkylated Guanine Isomers

The regioselective synthesis of N7- versus N9-substituted purines is a classic challenge in medicinal chemistry. The outcome is often dependent on the reaction conditions, including the choice of solvent, base, and protecting groups. O6-alkylation is achieved through a different synthetic route, typically starting from a 6-chloropurine derivative.

Rationale for Synthetic Strategy:

Direct alkylation of guanine or its protected derivatives often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically favored product. To achieve regioselectivity for the N7 position, specific reaction conditions or protecting group strategies are necessary. The synthesis of O6-benzylguanine, by contrast, relies on the nucleophilic displacement of a leaving group (like chloride) from the 6-position of the purine ring by a benzyl alkoxide.[1][2]

Synthesis_Overview cluster_N7_N9 N7/N9 Isomer Synthesis cluster_O6 O6 Isomer Synthesis Guanine Guanine / Protected Guanine BaseSolvent Base, Solvent (e.g., DMF, K2CO3) Guanine->BaseSolvent BenzylBromide Benzyl Bromide BenzylBromide->BaseSolvent N7_N9_Mixture Mixture of N7- and N9-Benzylguanine BaseSolvent->N7_N9_Mixture Alkylation Separation Separation N7_N9_Mixture->Separation Chromatography N7 N7-Benzylguanine Separation->N7 N7 Isomer N9 N9-Benzylguanine Separation->N9 N9 Isomer ACP 2-Amino-6-chloropurine Reaction_O6 Nucleophilic Substitution ACP->Reaction_O6 BenzylAlcohol Benzyl Alcohol + Base (e.g., NaH) BenzylAlcohol->Reaction_O6 O6 O6-Benzylguanine Reaction_O6->O6 Forms Benzyl Alkoxide Intermediate

Caption: General synthetic routes to N7-, N9-, and O6-benzylguanine.

Comparative Mechanisms of Action and Target Engagement

The positional isomerism of the benzyl group is the critical determinant of the biological target and the subsequent cellular effect. N7- and O6-benzylguanine, despite being isomers, inhibit two entirely different, yet complementary, cellular processes involved in managing DNA integrity.

N7-Benzylguanine: A Steric Block to DNA Replication

2-Amino-7-benzyl-1H-purin-6(7H)-one does not typically function as a direct enzyme inhibitor in its free form. Instead, its primary mechanism of action is realized after it is formed as a DNA adduct, where the benzyl group is attached to the N7 position of a guanine base within a DNA strand. This modification places a bulky group into the major groove of the DNA double helix.

Target: DNA Polymerase β (Pol β) and other DNA polymerases.

Mechanism: When a DNA polymerase, such as Pol β, encounters an N7-benzylguanine adduct on the template strand during DNA replication or repair, the bulky benzyl group acts as a significant steric impediment.[1] This prevents the polymerase from forming a catalytically competent conformation, thereby stalling or greatly inhibiting the incorporation of the complementary nucleotide (dCTP).[1] Kinetic studies have demonstrated that the N7-benzyl-G lesion severely inhibits dCTP incorporation by Pol β.[1] Crystal structures of Pol β in complex with DNA containing this lesion reveal an open, catalytically incompetent protein conformation, explaining the inefficient nucleotide incorporation.[1]

Caption: N7-benzylguanine adduct in DNA stalls DNA Polymerase β.

O6-Benzylguanine: A Suicide Inhibitor of DNA Repair

In stark contrast, O6-benzylguanine acts as a potent inactivator of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[3]

Target: O⁶-alkylguanine-DNA alkyltransferase (AGT or MGMT).

Mechanism: AGT is a crucial "suicide" enzyme that protects the genome from mutagenic alkylating agents. It functions by transferring alkyl groups from the O6 position of guanine in DNA to one of its own cysteine residues.[4] This process is stoichiometric and irreversibly inactivates the AGT protein. O6-benzylguanine mimics an O6-alkylated guanine substrate. The AGT enzyme recognizes O6-benzylguanine and transfers the benzyl group to its active site cysteine, thereby becoming irreversibly benzylated and inactivated.[3] This depletion of active AGT sensitizes cancer cells to alkylating chemotherapy drugs like temozolomide and nitrosoureas, which would otherwise be repaired by AGT.[3]

N9-Benzylguanine: A Scaffold for Diverse Activities

N9-benzylguanine derivatives have been explored for a range of biological activities, including as inhibitors of purine nucleoside phosphorylase (PNP) and as antiviral agents.[5] The placement of the benzyl group at N9 mimics the position of the ribose sugar in natural nucleosides, making these compounds suitable scaffolds for designing inhibitors that target the nucleoside-binding pockets of enzymes. A comparative study on immunoregulatory effects showed that while both N7- and N9-benzyl-8-bromoguanines suppressed T-cell proliferation, the N7-isomer was a significantly more potent inhibitor.[5]

Penciclovir: A Clinically Validated Viral DNA Polymerase Inhibitor

Penciclovir is an acyclic guanine nucleoside analog that requires activation to exert its antiviral effect against herpes simplex virus (HSV).[6]

Target: Viral DNA Polymerase.

Mechanism:

  • Selective Phosphorylation: In HSV-infected cells, viral thymidine kinase (TK) phosphorylates penciclovir to its monophosphate form. This step is inefficient in uninfected cells, conferring selectivity.[7]

  • Conversion to Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active penciclovir triphosphate.[7]

  • Inhibition of Viral DNA Polymerase: Penciclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain, thus inhibiting viral replication.[7]

Comparative Biological Performance

Direct comparison of inhibitory concentrations (e.g., IC₅₀) must be contextualized by the different mechanisms of action.

Table 2: Comparative Biological Activity Data
CompoundTargetAssay TypeKey Performance MetricReference
N7-Benzylguanine (as DNA adduct) Human DNA Polymerase βSteady-State KineticsGreatly inhibited dCTP incorporation opposite the lesion[1]
O6-Benzylguanine O⁶-Alkylguanine-DNA Alkyltransferase (AGT)AGT Inactivation in Cell ExtractsED₅₀ = 0.2 µM (for HT29 cell extracts)[4]
N7-Benzyl-8-bromoguanine Human T-cells (HUT78)Proliferation AssayMore potent inhibitor of proliferation than N9-isomer[5]
Penciclovir HSV-1 DNA SynthesisViral DNA Inhibition AssayIC₅₀ = 0.16 µM[8]
Penciclovir HSV-1 ReplicationPlaque Reduction AssayEC₅₀ = 0.8 mg/L (~3.16 µM)[9]

Note: The ED₅₀ for O6-benzylguanine refers to the effective dose for 50% inactivation of the target enzyme in a cell extract model.

Experimental Protocols for Mechanistic Validation

To provide a practical framework for researchers, we outline key experimental workflows to validate the mechanisms discussed.

Protocol 1: DNA Polymerase β Inhibition Assay

This protocol is designed to assess how a DNA lesion, such as an N7-benzylguanine adduct, affects the activity of a DNA polymerase.

Objective: To measure the efficiency of nucleotide incorporation by DNA Polymerase β opposite a specific lesion in a DNA template.

Methodology:

  • Substrate Preparation: Synthesize two DNA oligonucleotides: a template strand containing a site-specific N7-benzylguanine lesion and a shorter, complementary primer strand labeled with a 5' radiolabel (e.g., ³²P) or fluorescent tag. Anneal the primer to the template to create a primer/template duplex with a recessed 3'-end just before the lesion site.

  • Enzyme Reaction:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA), combine the primer/template DNA duplex with purified human DNA Polymerase β.

    • Initiate the reaction by adding a specific dNTP (e.g., dCTP to test for correct incorporation, or dTTP to test for misincorporation).

    • Incubate the reaction at 37°C for a defined time course (e.g., 1, 2, 5, 10, 20 minutes).

  • Quenching: Stop the reactions at each time point by adding a quench buffer containing EDTA and formamide.

  • Analysis:

    • Denature the DNA products by heating.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled or fluorescent DNA bands using phosphorimaging or fluorescence scanning. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation.

  • Data Interpretation: Quantify the band intensities to determine the percentage of primer extension over time. Compare the rate of incorporation opposite the N7-benzylguanine lesion to a control template containing a normal guanine. A significant reduction in the rate indicates inhibition.

DNA_Polymerase_Assay cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_analysis 3. Analysis P_T_DNA Prepare Primer/Template DNA (with N7-BnG lesion) Mix Combine DNA, Pol β, and dNTPs in buffer P_T_DNA->Mix Enzyme Purify DNA Polymerase β Enzyme->Mix Incubate Incubate at 37°C (Time Course) Mix->Incubate Quench Quench with EDTA Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Visualize Bands (Phosphorimager) PAGE->Visualize Quantify Quantify Product Formation Visualize->Quantify Result Determine Inhibition Kinetics Quantify->Result

Caption: Workflow for a DNA Polymerase β primer extension assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound directly binds to its intended protein target in a complex cellular environment. It is ideal for confirming the interaction between O6-benzylguanine and AGT.

Objective: To demonstrate that O6-benzylguanine binding stabilizes the AGT protein against thermal denaturation in intact cells.

Methodology:

  • Cell Treatment: Culture cells known to express AGT (e.g., HT29 colon cancer cells). Treat one set of cells with a vehicle control (e.g., DMSO) and another set with O6-benzylguanine at a relevant concentration (e.g., 10-50 µM) for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. Include an unheated control.

    • Cool the samples to room temperature.

  • Cell Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble AGT protein in each sample using Western blotting with a specific anti-AGT antibody.

  • Data Interpretation: Quantify the band intensities from the Western blot. Plot the percentage of soluble AGT as a function of temperature for both the vehicle- and drug-treated samples. A shift of the melting curve to a higher temperature in the O6-benzylguanine-treated samples indicates that the compound has bound to and stabilized AGT, confirming target engagement.

Conclusion and Future Directions

The comparative analysis of 2-Amino-7-benzyl-1H-purin-6(7H)-one and its structural isomers provides a compelling illustration of structure-activity relationships in drug design. By simply moving a benzyl group around the guanine scaffold, the biological mechanism is completely switched from a steric blockade of DNA replication (N7-isomer) to the suicide inhibition of a critical DNA repair enzyme (O6-isomer).

  • N7-Benzylguanine: Its primary role as a DNA adduct makes it a valuable tool for studying DNA polymerase function and the cellular response to major groove lesions. Future research could explore its potential in combination therapies that target DNA repair pathways.

  • O6-Benzylguanine: Its potent and specific mechanism of action has already led to its use in clinical trials to enhance the efficacy of alkylating agents. The development of tumor-targeted delivery systems for O6-benzylguanine remains an active area of research.

  • N9-Benzylguanine: This isomer serves as a versatile scaffold for developing inhibitors that target nucleoside-binding pockets, with demonstrated potential in immunology and virology.

For researchers in the field, understanding these distinctions is paramount. The choice of which isomer to pursue is not arbitrary but is dictated by the specific cellular pathway one aims to modulate. The experimental protocols provided herein offer a robust starting point for validating these distinct mechanisms and for exploring the potential of new guanine-based therapeutic agents.

References

  • Choi, J.-Y., & Guengerich, F. P. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Journal of Biological Chemistry, 293(43), 16743–16753. [Link]

  • Wang, J.-Q., Kreklau, E. L., Bailey, B. J., Erickson, L. C., & Zheng, Q.-H. (2005). Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy. Bioorganic & Medicinal Chemistry, 13(20), 5779–5786. [Link]

  • Jantawong, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(5), 845–853. [Link]

  • PubChem. (n.d.). Penciclovir. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. [Link]

  • U.S. Food and Drug Administration. (2001). DENAVIR (penciclovir) cream Prescribing Information. [Link]

  • Miyakoshi, J., et al. (1991). O6-alkylguanine-DNA alkyltransferase activity of human malignant glioma and its clinical implications. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 18(4), 577-582. [Link]

  • Friedman, H. S., et al. (2002). O6-Benzylguanine suppression of O6-alkylguanine-DNA alkyltransferase in anaplastic gliomas. Neuro-Oncology, 4(3), 154–159. [Link]

  • J&K Scientific. (n.d.). 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Retrieved January 24, 2026, from [Link]

  • Rybalkin, I., et al. (1999). Immunoregulatory effects of N9-benzyl- and N7-benzyl-8-bromoguanines. International Journal of Immunopharmacology, 21(9), 585-596. [Link]

  • BPS Bioscience. (n.d.). DNA Polymerase β Assay Kit. Retrieved January 24, 2026, from [Link]

  • Dolan, M. E., et al. (1995). Metabolism of O6-Benzylguanine, an Inactivator of O6-Alkylguanine-DNA Alkyltransferase. Cancer Research, 55(23), 5523-5530. [Link]

  • Bacon, T. H., et al. (1996). Activity of penciclovir in antiviral assays against herpes simplex virus. Journal of Antimicrobial Chemotherapy, 37(2), 303–313. [Link]

  • ACS Publications. (2022). Conditional Control of Benzylguanine Reaction with the Self-Labeling SNAP-tag Protein. Bioconjugate Chemistry. [Link]

  • Martínez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • Wikipedia. (n.d.). Penciclovir. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). O6-alkylguanine DNA alkyltransferase II. Retrieved January 24, 2026, from [Link]

  • Bacon, T. H., & Howard, B. A. (1996). A Comparative Study of the in vitro and in vivo Antiviral Activities of Acyclovir and Penciclovir. Antiviral Chemistry & Chemotherapy, 7(2), 71-78. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4502. [Link]

  • ProFoldin. (n.d.). DNA polymerase beta assay kit. Retrieved January 24, 2026, from [Link]

  • LookChem. (n.d.). 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. Retrieved January 24, 2026, from [Link]

  • RCSB PDB. (2000). 1EH6: HUMAN O6-ALKYLGUANINE-DNA ALKYLTRANSFERASE. [Link]

  • PNAS. (2022). Resolving the subtle details of human DNA alkyltransferase lesion search and repair mechanism by single-molecule studies. Proceedings of the National Academy of Sciences, 119(10), e2116124119. [Link]

  • ACS Publications. (2022). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. ACS Omega, 7(34), 30034–30042. [Link]

  • Bio-Rad. (2016). A simple and rapid in vitro assay for identification of direct inhibitors of O6-methylguanine-DNA methyltransferase. [Link]

  • DENAVIR (Penciclovir) package insert. (2006). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-7-benzyl-1H-purin-6(7H)-one

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-Amino-7-benzyl-1H-purin-6(7H)-one. This purine derivative is instrumental in biochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 2-Amino-7-benzyl-1H-purin-6(7H)-one. This purine derivative is instrumental in biochemical research and as an intermediate for pharmaceuticals targeting a range of conditions.[1][2] However, responsible lifecycle management of such chemicals, particularly their disposal, is paramount to ensuring laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-7-benzyl-1H-purin-6(7H)-one, grounded in established safety protocols and regulatory standards. The causality behind each procedural choice is explained to empower you with the knowledge to handle not just this compound, but all laboratory chemical waste, with the highest degree of scientific integrity.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough risk assessment is mandatory. The foundation of this assessment is the Safety Data Sheet (SDS) provided by the manufacturer, a document required by the Occupational Safety and Health Administration (OSHA).[3][4]

Presumptive Hazard Profile:

While a specific, comprehensive toxicological profile for 2-Amino-7-benzyl-1H-purin-6(7H)-one is not widely published, its classification as a purine analog warrants a cautious approach.[5] Based on SDSs for structurally related compounds like guanine, we can anticipate the following hazards:

  • Skin Irritation: Causes skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6][7]

  • Potential Systemic Effects: As a biologically active molecule designed to interact with cellular pathways, chronic exposure or ingestion may pose additional health risks.[1][5] Harmful if swallowed or inhaled.[8][9]

The Cardinal Rule: Always consult the manufacturer-specific SDS for 2-Amino-7-benzyl-1H-purin-6(7H)-one before use.[3] Employers are required to maintain these sheets and make them readily accessible to all laboratory employees.[3]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Based on the presumptive hazards, the following minimum PPE and engineering controls are required to mitigate exposure risks during handling and disposal.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of waste containers, should be performed inside a certified chemical fume hood. This is the primary line of defense to prevent the inhalation of fine powders.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.[10]

  • Hand Protection: Wear nitrile or other chemically resistant gloves tested according to standards like EN 374.[10] Discard and replace gloves immediately if they become contaminated.

  • Protective Clothing: A standard laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: If working outside of a fume hood where dust formation is possible, a particulate filter respirator (e.g., N95) may be necessary.[10]

Part 3: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits hazardous "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[11]

2-Amino-7-benzyl-1H-purin-6(7H)-one is not currently a "listed" hazardous waste (P- or U-list). However, due to its biological activity and use as a pharmaceutical intermediate, it must be conservatively managed as a hazardous waste based on the toxicity characteristic. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [11][12]

The following diagram outlines the critical decision-making process for characterizing and segregating chemical waste in a laboratory setting.

WasteDisposalWorkflow cluster_prep Preparation & Assessment cluster_char Waste Characterization (RCRA) cluster_action Action & Segregation start Waste Generated (e.g., contaminated labware, excess solid) sds Consult Compound-Specific SDS start->sds is_listed Is it a Listed Waste? (P- or U-List) sds->is_listed has_char Does it exhibit a Hazardous Characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_char No haz_container Select Compatible Hazardous Waste Container (Solid Waste Stream) is_listed->haz_container Yes non_haz Treat as Non-Hazardous Waste (Consult Institutional Policy) has_char->non_haz No has_char->haz_container Yes (Presume Toxicity) label_container Label Container with 'Hazardous Waste' and Full Chemical Name haz_container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa

Caption: Waste Disposal Decision Workflow

Part 4: Procedural Guidance for Disposal

Follow these step-by-step protocols for managing waste streams containing 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Protocol 4.1: Disposal of Solid Chemical Waste (Unused or Expired Product)

  • Work Area Preparation: Conduct all operations within a chemical fume hood.

  • Container Selection: Obtain a designated solid hazardous waste container from your institution's Environmental Health & Safety (EH&S) department. This is typically a rigid, wide-mouth container with a screw-top lid.[13] The container must be compatible with the chemical and show no signs of damage.[13]

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill in all required information, including the full chemical name: "2-Amino-7-benzyl-1H-purin-6(7H)-one". Do not use abbreviations.

  • Transfer: Carefully transfer the solid waste into the container using a powder funnel or other appropriate tool to minimize dust generation.

  • Closure: Securely close the container lid. The container must remain closed at all times except when actively adding waste.[13][14]

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[13]

Protocol 4.2: Disposal of Contaminated Labware and Consumables

This includes items like weigh boats, gloves, paper towels, and pipette tips that are contaminated with the solid compound.

  • Segregation: Do not mix this waste with regular trash or biohazardous waste.

  • Container: Place all contaminated solid waste into a designated "Solid Hazardous Waste" or "Contaminated Lab Debris" container. This is often a sturdy plastic bag or liner within a rigid, sealed container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants, including "2-Amino-7-benzyl-1H-purin-6(7H)-one".

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a separate, puncture-proof sharps container that is also labeled as hazardous waste with the chemical name.

  • Storage: Store the sealed container in the SAA.

Protocol 4.3: Handling Small Spills

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Containment: Gently cover the solid spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne.

  • Collection: Carefully sweep the material into a dustpan or scoop. Avoid creating dust.

  • Disposal: Place the collected material and all cleanup supplies (gloves, pads, etc.) into a hazardous waste container, label it appropriately, and place it in the SAA.

  • Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol, water) and paper towels. Dispose of the towels as contaminated solid waste.

Part 5: Storage in Satellite Accumulation Areas (SAA)

The SAA is a designated location at or near the point of waste generation, subject to strict EPA and institutional regulations.[13]

Parameter Requirement Rationale / Regulatory Basis
Location At or near the point of generation; under the control of the operator.To minimize the transport of hazardous materials within the facility. (WAC 173-303)[13]
Container Status Must be kept securely closed except when adding or removing waste.Prevents spills and the release of hazardous vapors.[13][14]
Labeling Must be marked with the words "Hazardous Waste" and the full chemical name(s).Ensures proper identification for handling, segregation, and emergency response. (40 CFR § 262.262(b)(2))
Volume Limits Max 55 gallons of total hazardous waste OR 1 quart of "acutely hazardous" (P-listed) waste.Prevents the accumulation of large quantities of dangerous materials in a laboratory setting.[11]
Storage Time Partially filled containers may remain for up to one year. Full containers must be removed within 3 days.Ensures timely removal of waste to a central, more secure storage facility.[13][15]
Segregation Incompatible waste streams (e.g., acids and bases, oxidizers and organics) must be stored separately.Prevents dangerous chemical reactions.[13]

Part 6: Arranging for Final Disposal

The ultimate disposal of hazardous waste is a highly regulated process that must not be undertaken by laboratory personnel directly.

  • Contact EH&S: Once a waste container is nearly full (e.g., 75% capacity) or has been in the SAA for the maximum allowed time, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[15]

  • Professional Removal: Trained EH&S professionals or a certified hazardous waste contractor will collect the waste from your SAA.[15][16]

  • Manifesting & Transport: The waste is tracked using a hazardous waste manifest from the point of generation to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] This cradle-to-grave tracking is a legal requirement.

  • Disposal Method: At the TSDF, the chemical waste will likely be destroyed via high-temperature incineration, the preferred method for organic pharmaceutical compounds.[17]

By adhering to these procedures, you ensure that your critical research is conducted not only effectively but also with the utmost commitment to safety and environmental responsibility.

References

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US EPA. [Link]

  • Hazardous, Non-DEA Pharmaceutical Waste. MedXWaste. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]

  • 2-Amino-1H-purin-6(7H)-one sulfate. PubChem. [Link]

  • Managing P List Hazardous Wastes in Satellite Areas. Lion Technology. [Link]

  • Purine Analogues. LiverTox - NCBI Bookshelf. [Link]

  • Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One. LookChem. [Link]

  • Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-7-benzyl-1H-purin-6(7H)-one

Comprehensive Safety Guide for Handling 2-Amino-7-benzyl-1H-purin-6(7H)-one For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling 2-Amino-7-benzyl-1H-purin-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-7-benzyl-1H-purin-6(7H)-one (CAS RN: 17495-12-4). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these safety protocols, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative utilized in pharmaceutical research and development.[1] While specific toxicological data is limited, the available safety information indicates that this compound presents moderate hazards.

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand its potential routes of exposure and associated health effects.

Signal Word: Warning

Pictogram:

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Expert Insight: The benzyl and amino functional groups on the purine core can contribute to its irritant properties. The powdered nature of the solid form increases the risk of aerosolization, leading to respiratory and eye irritation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 2-Amino-7-benzyl-1H-purin-6(7H)-one.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face.
Hands Nitrile glovesNitrile gloves provide adequate protection against incidental contact with this chemical. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Body Laboratory coatA fully buttoned lab coat protects the skin and personal clothing from contamination.
Respiratory NIOSH-approved N95 respirator or higherDue to the risk of respiratory irritation from airborne particles, a respirator is mandatory when handling the powder outside of a certified chemical fume hood.

Self-Validating System: Before any procedure, conduct a "buddy check" to ensure you and your colleagues are wearing the correct PPE. This simple, peer-reviewed step can significantly reduce the likelihood of exposure.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

3.1. Engineering Controls:

  • Primary Control: All weighing and handling of powdered 2-Amino-7-benzyl-1H-purin-6(7H)-one should be conducted in a certified chemical fume hood to contain any airborne particles.

  • Secondary Control: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

3.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) before opening the primary container.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could create dust.

    • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.

    • Close the primary container tightly immediately after use.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood using an appropriate solvent (e.g., 70% ethanol) and disposable wipes.

    • Carefully doff PPE, starting with gloves, followed by the face shield and goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water.

Causality in Experimental Choices: Handling the compound in a fume hood is not merely a suggestion but a critical step rooted in the principle of containment. The inward airflow of the hood prevents the escape of harmful particles into the laboratory environment, directly addressing the H335 respiratory hazard.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to protect both laboratory personnel and the environment.

  • Chemical Waste: All unused 2-Amino-7-benzyl-1H-purin-6(7H)-one and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and wipes, must be disposed of in a sealed bag and placed in the solid hazardous waste stream.

Trustworthiness Through Verification: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Never assume a disposal method is appropriate without verification.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Authoritative Grounding: These first-aid measures are in line with standard protocols for chemical exposure and are designed to mitigate the immediate effects of the hazards identified in the H-statements.

Visual Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2-Amino-7-benzyl-1H-purin-6(7H)-one.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Handling Required risk_assessment Risk Assessment: - H302 (Harmful if swallowed) - H315 (Skin Irritation) - H320 (Eye Irritation) - H335 (Respiratory Irritation) start->risk_assessment Identify Hazards ppe_selection Select PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - N95 Respirator risk_assessment->ppe_selection Mitigate Risks fume_hood Work in Fume Hood ppe_selection->fume_hood Proceed to Handling weigh_transfer Weigh & Transfer fume_hood->weigh_transfer close_container Securely Close Container weigh_transfer->close_container decontaminate Decontaminate Workspace close_container->decontaminate Complete Handling dispose_waste Dispose of Waste & PPE decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_procedure End of Procedure wash_hands->end_procedure

Caption: Workflow for safe handling of 2-Amino-7-benzyl-1H-purin-6(7H)-one.

References

  • LookChem. Cas 17495-12-4, 2-Amino-7-Benzyl-1H-Purin-6(7H)-One.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-7-benzyl-1H-purin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-Amino-7-benzyl-1H-purin-6(7H)-one
© Copyright 2026 BenchChem. All Rights Reserved.